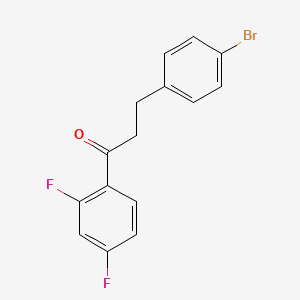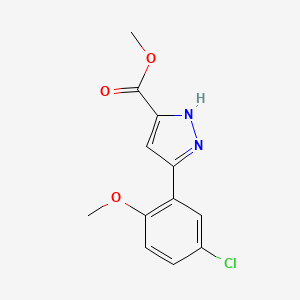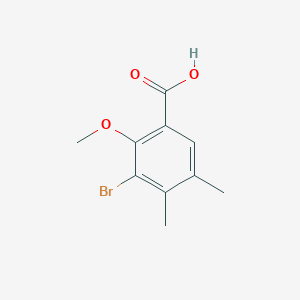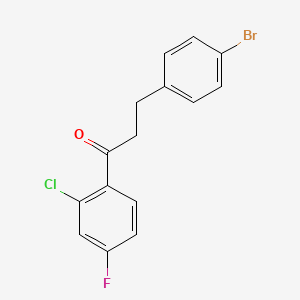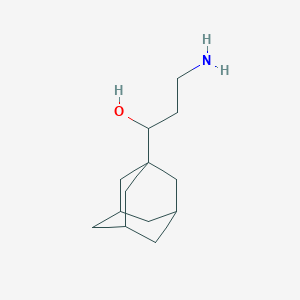
1-(1-Adamantyl)-3-aminopropan-1-ol
描述
1-(1-Adamantyl)-3-aminopropan-1-ol is an organic compound featuring an adamantane core, a unique tricyclic structure known for its rigidity and stability. The adamantane framework is often utilized in various fields due to its distinctive properties, including high thermal stability and resistance to chemical degradation. This compound is particularly interesting due to the presence of both an amino group and a hydroxyl group, which can participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-3-aminopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with an appropriate epoxide under acidic or basic conditions to yield the desired product. Another method includes the reduction of 1-(1-adamantyl)-3-nitropropan-1-ol using hydrogenation techniques or chemical reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions: 1-(1-Adamantyl)-3-aminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 1-(1-Adamantyl)-3-oxopropan-1-ol or 1-(1-Adamantyl)-3-carboxypropan-1-ol.
Reduction: 1-(1-Adamantyl)-3-aminopropane.
Substitution: 1-(1-Adamantyl)-3-chloropropan-1-ol or 1-(1-Adamantyl)-3-bromopropan-1-ol.
科学研究应用
1-(1-Adamantyl)-3-aminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its lipophilic adamantane core.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers due to its stability and unique structural properties.
作用机制
The mechanism of action of 1-(1-Adamantyl)-3-aminopropan-1-ol involves its interaction with various molecular targets and pathways. The adamantane core can enhance the compound’s ability to cross biological membranes, while the amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the potential therapeutic effects observed in medicinal applications.
相似化合物的比较
- Amantadine
- Memantine
- Rimantadine
This comprehensive overview highlights the versatility and potential of 1-(1-Adamantyl)-3-aminopropan-1-ol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
IUPAC Name |
1-(1-adamantyl)-3-aminopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,15H,1-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWXURZOVOAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



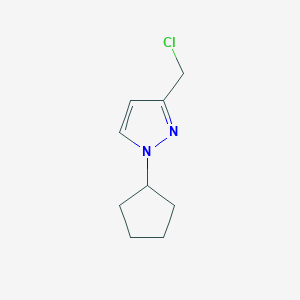

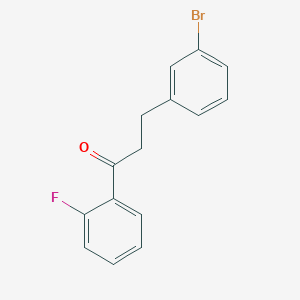
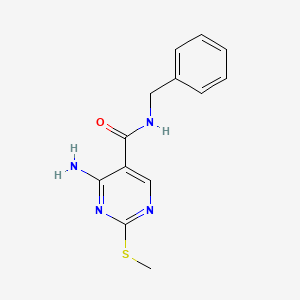
![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
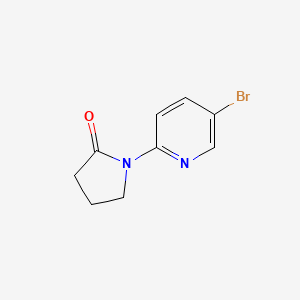
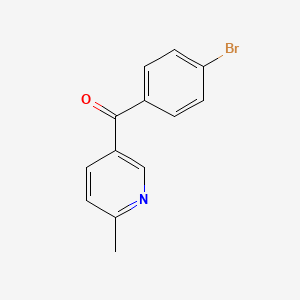
![tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1522368.png)
